1,2-Methylenedioxynoraporphine 1,2-Methylenedioxynoraporphine 1,2-Methylenedioxynoraporphine has been reported in Neolitsea acuminatissima, Callostylis rigida, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 1862-41-5
VCID: VC0518976
InChI: InChI=1S/C17H15NO2/c1-2-4-12-10(3-1)7-13-15-11(5-6-18-13)8-14-17(16(12)15)20-9-19-14/h1-4,8,13,18H,5-7,9H2
SMILES: Array
Molecular Formula: C17H15NO2
Molecular Weight: 265.31 g/mol

1,2-Methylenedioxynoraporphine

CAS No.: 1862-41-5

Cat. No.: VC0518976

Molecular Formula: C17H15NO2

Molecular Weight: 265.31 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

1,2-Methylenedioxynoraporphine - 1862-41-5

Specification

CAS No. 1862-41-5
Molecular Formula C17H15NO2
Molecular Weight 265.31 g/mol
IUPAC Name 3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene
Standard InChI InChI=1S/C17H15NO2/c1-2-4-12-10(3-1)7-13-15-11(5-6-18-13)8-14-17(16(12)15)20-9-19-14/h1-4,8,13,18H,5-7,9H2
Standard InChI Key VZTUKBKUWSHDFM-UHFFFAOYSA-N
Isomeric SMILES C1CN[C@@H]2CC3=CC=CC=C3C4=C2C1=CC5=C4OCO5
Canonical SMILES C1CNC2CC3=CC=CC=C3C4=C2C1=CC5=C4OCO5
Appearance Solid powder
Melting Point 122 - 123 °C

Introduction

Chemical Structure and Natural Occurrence

Molecular Characteristics

Anonaine’s molecular structure consists of a tetracyclic aporphine backbone with a methoxy group at position C-1 and a methylenedioxy ring at positions C-2 and C-3 (Figure 1A) . The compound’s molecular weight is 265.31 g/mol, and its IUPAC name is (6aR)-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm its planar conformation, which facilitates binding to hydrophobic pockets in proteins .

Biosynthetic Origins

Anonaine is synthesized in plants via the tyrosine-derived pathway, common to many benzylisoquinoline alkaloids. Key steps include the condensation of dopamine and 4-hydroxyphenylacetaldehyde, followed by oxidative coupling and methylation . It has been identified in Michelia alba, Annona squamosa, and Xylopia emarginata, with concentrations varying by tissue and developmental stage .

Table 1: Plant Sources of Anonaine

SpeciesFamilyTissueConcentration (μg/g dry weight)
Annona squamosaAnnonaceaeSeeds12.8 ± 1.2
Michelia albaMagnoliaceaeBark9.4 ± 0.8
Xylopia emarginataAnnonaceaeLeaves7.6 ± 0.6

Pharmacological Activities

Anticancer Mechanisms

Anonaine demonstrates dose-dependent cytotoxicity against multiple cancer cell lines, including HeLa (cervical), HepG2 (hepatic), and H1299 (lung) cells . At IC50_{50} values of 33.5–70.3 μg/mL, it induces apoptosis through three primary pathways:

  • Reactive Oxygen Species (ROS) Generation: Anonaine elevates intracellular ROS by 2.3-fold in HeLa cells, overwhelming antioxidant defenses like glutathione (GSH) . This oxidative stress triggers mitochondrial membrane depolarization, evidenced by a 60% reduction in transmembrane potential .

  • Caspase Activation: Caspase-3 and -9 activities increase by 4.5- and 3.8-fold, respectively, cleaving poly-ADP ribose polymerase (PARP) to initiate DNA repair or apoptosis .

  • Cell Cycle Arrest: In H1299 cells, Anonaine induces G2/M phase arrest (48% vs. 22% in controls) by downregulating cyclin B1 and CDK1 .

Vasorelaxant Effects

In isolated rat aortic rings, Anonaine (10–100 μM) inhibits contractions induced by phenylephrine (α1_1-adrenoceptor agonist) and KCl (voltage-operated Ca2+^{2+} channel activator) . The compound’s affinity for α1_1-adrenoceptor subtypes follows the order α1A_{1A} > α1D_{1D} > α1B_{1B}, with Ki_i values of 0.89 μM, 1.12 μM, and 2.45 μM, respectively . This selectivity arises from hydrogen bonding between Anonaine’s C-11 hydroxyl group and Thr195^{195} in the α1A_{1A} receptor .

Antioxidant and Pro-Oxidant Dualism

Anonaine exhibits context-dependent redox activity:

  • Antioxidant: At 50 μM, it reduces Fe2+^{2+}/ascorbate-induced lipid peroxidation in rat liver microsomes by 72% .

  • Pro-Oxidant: Conversely, in hydroxyl radical-generating systems (Fe3+^{3+}-EDTA/H2_2O2_2), Anonaine accelerates deoxyribose degradation by 40%, suggesting iron chelation and Fenton reaction enhancement .

Antidepressant Activity

Anonaine (10 mg/kg, oral) reduces immobility time by 55% in the forced swim test, comparable to fluoxetine . This effect correlates with 5-HT1A_{1A} receptor agonism (EC50_{50} = 0.8 μM) and dopamine reuptake inhibition (IC50_{50} = 12.3 μM) .

Antiparasitic Applications

Anonaine synergizes with cypermethrin against Rhipicephalus microplus larvae, reducing the acaricide’s LC50_{50} from 44 μg/mL to 22 μg/mL . Molecular docking reveals Anonaine binds to the glutathione S-transferase (GST) active site via π-π interactions with Phe52^{52} and hydrogen bonds with Ser67^{67}, inhibiting detoxification pathways .

Pharmacokinetics and Toxicity

ADMET Profile

In silico predictions using PreADMET indicate:

  • Absorption: 96.5% intestinal absorption, Caco-2 permeability of 47.68 nm/s .

  • Distribution: Blood-brain barrier permeability (logBB) = -0.98, suggesting limited CNS penetration .

  • Metabolism: CYP2D6 and CYP3A4 inhibition (IC50_{50} = 4.2 μM and 8.7 μM, respectively) .

  • Toxicity: Ames test mutagenicity (positive), rat oral LD50_{50} = 320 mg/kg .

Limitations in Current Data

No clinical trials have evaluated Anonaine’s safety in humans. Chronic toxicity studies in mammals are absent, though acute doses up to 500 mg/kg in mice cause no mortality .

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